Imidazole hydrobromide

Catalog No.
S1912696
CAS No.
101023-55-6
M.F
C3H5BrN2
M. Wt
148.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole hydrobromide

CAS Number

101023-55-6

Product Name

Imidazole hydrobromide

IUPAC Name

1H-imidazole;hydrobromide

Molecular Formula

C3H5BrN2

Molecular Weight

148.99 g/mol

InChI

InChI=1S/C3H4N2.BrH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H

InChI Key

VWUCIBOKNZGWLX-UHFFFAOYSA-N

SMILES

C1=CN=CN1.Br

Canonical SMILES

C1=CN=CN1.Br
  • Buffering Agent

    Imidazole possesses a unique property of being able to act as a buffer across a wide pH range (pH 6.0 - 7.5) []. This makes imidazole hydrobromide a valuable tool in biological research for maintaining a stable pH environment in experiments involving enzymes, proteins, and cells. Buffers are crucial for preserving the structure and function of these biomolecules during experimentation.

  • Organic Synthesis

    The imidazole ring structure in imidazole hydrobromide is a valuable functional group used in organic synthesis. Researchers can utilize it as a starting material or intermediate for the preparation of more complex molecules with various applications in medicinal chemistry and materials science [].

  • Study of Histamine and Histamine Receptors

    Imidazole is a structural component of the molecule histamine, a key signaling molecule involved in allergic reactions and inflammatory processes []. Imidazole hydrobromide may be used in research to study the interaction of histamine with its receptors, potentially aiding in the development of new antihistamines or drugs targeting histamine receptors.

Imidazole hydrobromide is a salt formed from imidazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms, and hydrobromic acid. It is represented by the chemical formula C₃H₅BrN₂ and has a molecular weight of 152.99 g/mol. Imidazole itself is known for its role in biological systems, particularly in the structure of amino acids and nucleotides. The hydrobromide form enhances its solubility in water, making it useful in various applications, including pharmaceuticals and biochemistry.

Due to the presence of its nitrogen atoms, which can participate in electrophilic and nucleophilic reactions. Key reactions include:

  • Protonation and Deprotonation: The nitrogen atoms in imidazole can be protonated to form imidazolium ions, which are more reactive than the neutral form.
  • Nucleophilic Substitution: Imidazole derivatives can react with alkyl halides or acyl chlorides, leading to the formation of more complex molecules.
  • Condensation Reactions: Imidazole can participate in condensation reactions with aldehydes or ketones, forming various substituted imidazoles .

Imidazole hydrobromide exhibits significant biological activity, particularly in pharmacology. It is used as an antifungal agent due to its ability to inhibit the enzyme 14α-sterol demethylase, which is crucial for fungal cell membrane synthesis. This action makes it effective against various fungal infections such as candidiasis and dermatomycoses . Additionally, imidazole derivatives have been studied for their potential anti-inflammatory and anticancer properties.

Several methods exist for synthesizing imidazole hydrobromide:

  • Direct Reaction with Hydrobromic Acid: Imidazole can be directly reacted with hydrobromic acid to form imidazole hydrobromide.
  • Electrochemical Synthesis: Recent advancements include electrochemical methods that allow for the synthesis of imidazole derivatives under mild conditions .
  • Cycloaddition Reactions: Various cycloaddition reactions involving azirines or benzimidates can yield substituted imidazoles that may be converted into hydrobromide salts .

Imidazole hydrobromide has diverse applications:

  • Pharmaceuticals: It is primarily used in antifungal medications and as a building block for synthesizing other biologically active compounds.
  • Biochemical Research: Its solubility properties make it suitable for use in buffer solutions and other laboratory applications.
  • Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis due to their ability to stabilize metal ions .

Studies on imidazole hydrobromide interactions reveal its role as a ligand in coordination complexes, particularly with transition metals like copper and zinc. These interactions can enhance the stability of metal complexes and influence their catalytic properties. Furthermore, research indicates that imidazole can interact with various biological macromolecules, affecting enzyme activity and receptor binding .

Several compounds share structural or functional similarities with imidazole hydrobromide. Here are some notable examples:

Compound NameStructureUnique Features
ImidazoleC₃H₄N₂Base form; widely studied for biological activity
BenzimidazoleC₇H₆N₂Contains an additional benzene ring; used in pharmaceuticals
PyridineC₅H₅NSix-membered ring; often involved in coordination chemistry
ThiazoleC₃H₃NSContains sulfur; exhibits different biological activities
1,2,4-TriazoleC₂H₃N₃Three nitrogen atoms; used in antifungal agents

Imidazole hydrobromide's uniqueness lies in its specific solubility characteristics and its application as a salt form that enhances the pharmacological properties of imidazole.

UNII

P8OZC543Y6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Imidazole monohydrobromide

Dates

Modify: 2023-08-16

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